molecular formula C13H12N4O B2421544 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 379254-68-9

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2421544
CAS No.: 379254-68-9
M. Wt: 240.266
InChI Key: PPKHCCIWEGJDSZ-UHFFFAOYSA-N
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Description

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Cyclocondensation Reactions: Reagents like phenacyl bromide and catalysts such as triethylamine are commonly used.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives, which can have significant biological activities .

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, in its insecticidal application, it targets the ryanodine receptor in insects, disrupting calcium ion regulation and leading to paralysis and death . The compound’s structure allows it to fit into the active site of the receptor, inhibiting its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-10-9-12(15-13(18)7-8-14)17(16-10)11-5-3-2-4-6-11/h2-6,9H,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKHCCIWEGJDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327606
Record name 2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

379254-68-9
Record name 2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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